molecular formula C17H28ClNO3 B13763813 3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride CAS No. 63990-70-5

3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride

Cat. No.: B13763813
CAS No.: 63990-70-5
M. Wt: 329.9 g/mol
InChI Key: XQRALZKQYRLRST-UHFFFAOYSA-N
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Description

3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is a chemical compound with the molecular formula C17H28ClNO3 It is a derivative of acetophenone and is characterized by the presence of a diisopropylamino group, a hydroxy group, and a propoxy group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride typically involves the reaction of 3-acetylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-acetylphenoxy)propanol. This intermediate is then reacted with diisopropylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.

    Substitution: The diisopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxy and propoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: Similar structure but with additional hydroxy groups.

    3-(3-Acetylphenoxy)-2-hydroxy-N,N-diisopropyl-1-propanaminium chloride: Similar structure with variations in the propoxy group.

Uniqueness

3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group enhances its potential as an enzyme inhibitor, while the hydroxy and propoxy groups provide additional sites for chemical modification and interaction with target molecules .

Properties

CAS No.

63990-70-5

Molecular Formula

C17H28ClNO3

Molecular Weight

329.9 g/mol

IUPAC Name

[3-(3-acetylphenoxy)-2-hydroxypropyl]-di(propan-2-yl)azanium;chloride

InChI

InChI=1S/C17H27NO3.ClH/c1-12(2)18(13(3)4)10-16(20)11-21-17-8-6-7-15(9-17)14(5)19;/h6-9,12-13,16,20H,10-11H2,1-5H3;1H

InChI Key

XQRALZKQYRLRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CC(COC1=CC=CC(=C1)C(=O)C)O)C(C)C.[Cl-]

Origin of Product

United States

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